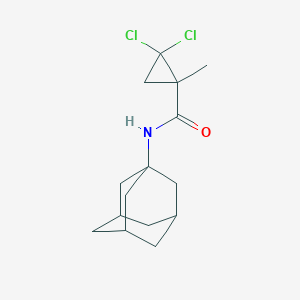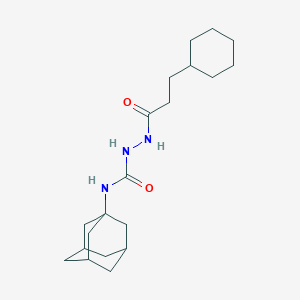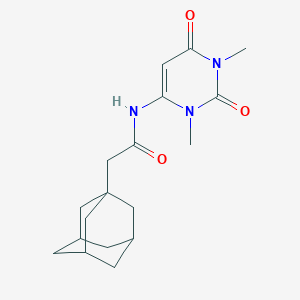
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine is a complex organic compound known for its unique structure and properties. This compound features a triazine core substituted with three 2-phenylimidazolyl groups, making it a versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with 2-phenylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The imidazole rings can participate in substitution reactions, where substituents on the phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific biological pathways. The imidazole rings play a crucial role in these interactions, providing sites for hydrogen bonding and coordination.
類似化合物との比較
Similar Compounds
- 2,4,6-Tris(2-methylimidazol-1-yl)-1,3,5-triazine
- 2,4,6-Tris(2-ethylimidazol-1-yl)-1,3,5-triazine
- 2,4,6-Tris(2-benzylimidazol-1-yl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine is unique due to the presence of phenyl groups on the imidazole rings, which enhance its stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
特性
分子式 |
C30H21N9 |
|---|---|
分子量 |
507.5g/mol |
IUPAC名 |
2,4,6-tris(2-phenylimidazol-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C30H21N9/c1-4-10-22(11-5-1)25-31-16-19-37(25)28-34-29(38-20-17-32-26(38)23-12-6-2-7-13-23)36-30(35-28)39-21-18-33-27(39)24-14-8-3-9-15-24/h1-21H |
InChIキー |
KHLZBYCNKIOPEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=NC(=NC(=N3)N4C=CN=C4C5=CC=CC=C5)N6C=CN=C6C7=CC=CC=C7 |
正規SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=NC(=NC(=N3)N4C=CN=C4C5=CC=CC=C5)N6C=CN=C6C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Tert-pentyl-2-[(trichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B458418.png)

![3-({[2-(Methoxycarbonyl)-3-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B458422.png)




![3-(2-thienyl)-N-(9-{[3-(2-thienyl)acryloyl]amino}nonyl)acrylamide](/img/structure/B458429.png)



![2-cyano-N-[1-(4-ethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide](/img/structure/B458438.png)

![(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE](/img/structure/B458442.png)
